2-(4-Amino-1H-imidazol-1-yl)-N-hydroxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Amino-1H-imidazol-1-yl)-N-hydroxyacetamide is a chemical compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-1H-imidazol-1-yl)-N-hydroxyacetamide typically involves the reaction of 4-aminoimidazole with N-hydroxyacetamide under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-1H-imidazol-1-yl)-N-hydroxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups in the compound.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of imidazole derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Amino-1H-imidazol-1-yl)-N-hydroxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-Amino-1H-imidazol-1-yl)-N-hydroxyacetamide include other imidazole derivatives such as:
- 2-(4-Amino-1H-imidazol-1-yl)acetamide
- 2-(4-Amino-1H-imidazol-1-yl)-N-methylacetamide
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C5H8N4O2 |
---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
2-(4-aminoimidazol-1-yl)-N-hydroxyacetamide |
InChI |
InChI=1S/C5H8N4O2/c6-4-1-9(3-7-4)2-5(10)8-11/h1,3,11H,2,6H2,(H,8,10) |
InChI Key |
CQQGYYCDNAAKJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN1CC(=O)NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.